molecular formula C58H77F3N18O11S2 B1496841 (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate CAS No. 613222-50-7

(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate

Cat. No. B1496841
CAS RN: 613222-50-7
M. Wt: 1323.5 g/mol
InChI Key: ACAGLMJXPOCKFY-YHJYRULISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate, also known as Melanotan II, is a synthetic analogue of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH). This peptide has been extensively studied for its potential therapeutic applications in various fields such as dermatology, oncology, and neurology.

Mechanism of Action

The mechanism of action of (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II is complex and involves multiple pathways. (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II binds to the melanocortin receptors in the body, which are responsible for regulating various physiological processes such as skin pigmentation, appetite, and sexual function. (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II stimulates the production of melanin in the skin, which leads to increased skin pigmentation. It also stimulates the release of hormones such as testosterone and estrogen, which are responsible for regulating sexual function.
Biochemical and Physiological Effects:
(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II has several biochemical and physiological effects. It stimulates melanogenesis, which leads to increased skin pigmentation. It also stimulates the release of hormones such as testosterone and estrogen, which are responsible for regulating sexual function. (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II has several advantages for lab experiments. It is a well-established peptide with a known synthesis method. It has been extensively studied for its potential therapeutic applications in various fields such as dermatology, oncology, and neurology. However, (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II also has some limitations for lab experiments. It is a synthetic peptide, and its effects may not be the same as the naturally occurring hormone α-MSH. It may also have side effects that need to be carefully monitored.

Future Directions

There are several future directions for the study of (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II. One potential direction is the development of more potent and selective analogues of (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II. Another potential direction is the investigation of the potential therapeutic applications of (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II in other fields such as immunology and cardiology. Finally, the long-term effects of (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II need to be carefully studied to ensure its safety and efficacy.

Scientific Research Applications

(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II has been extensively studied for its potential therapeutic applications in various fields such as dermatology, oncology, and neurology. In dermatology, (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II has been shown to stimulate melanogenesis, which is the process by which melanin is produced in the skin. This property of (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II has led to its potential use in the treatment of skin conditions such as vitiligo and erythropoietic protoporphyria.
In oncology, (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II has been shown to have anti-cancer properties. It has been demonstrated that (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II can inhibit the growth of various cancer cells such as melanoma, breast cancer, and prostate cancer. This property of (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II has led to its potential use in the treatment of cancer.
In neurology, (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II has been shown to have neuroprotective properties. It has been demonstrated that (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II can protect neurons from oxidative stress and apoptosis. This property of (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II has led to its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H76N18O9S2.C2HF3O2/c1-2-3-13-39-50(79)70-40(15-8-20-63-55(58)59)52(81)74-44(26-36-28-62-31-67-36)54(83)72-42(24-32-17-18-33-10-4-5-11-34(33)23-32)53(82)71-41(16-9-21-64-56(60)61)51(80)73-43(25-35-27-65-38-14-7-6-12-37(35)38)49(78)66-29-47(76)69-45(48(57)77)30-85-84-22-19-46(75)68-39;3-2(4,5)1(6)7/h4-7,10-12,14,17-18,23,27-28,31,39-45,65H,2-3,8-9,13,15-16,19-22,24-26,29-30H2,1H3,(H2,57,77)(H,62,67)(H,66,78)(H,68,75)(H,69,76)(H,70,79)(H,71,82)(H,72,83)(H,73,80)(H,74,81)(H4,58,59,63)(H4,60,61,64);(H,6,7)/t39-,40-,41-,42+,43-,44-,45-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAGLMJXPOCKFY-YHJYRULISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSCCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H77F3N18O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate
Reactant of Route 2
(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate
Reactant of Route 3
(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate
Reactant of Route 4
(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate
Reactant of Route 5
(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate
Reactant of Route 6
(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate

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